molecular formula C20H22O5 B1681414 (1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione CAS No. 67927-55-3

(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione

Cat. No.: B1681414
CAS No.: 67927-55-3
M. Wt: 342.4 g/mol
InChI Key: OVZMEMYVSDTLOA-XNCJAFBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione is a clerodane diterpene isolated from the plant Salvia splendens . It is a naturally occurring compound known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione can be isolated from Salvia splendens through various extraction and purification techniques. The primary method involves solvent extraction followed by chromatographic purification Industrial production methods for (1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[87001,14

Chemical Reactions Analysis

(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the reactivity and synthesis of clerodane diterpenes. In biology and medicine, this compound has shown promise in the treatment of various diseases due to its anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

The mechanism of action of (1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation . By targeting these pathways, this compound can inhibit the growth of cancer cells and reduce inflammation.

Properties

CAS No.

67927-55-3

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione

InChI

InChI=1S/C20H22O5/c1-19-9-15(12-6-8-23-10-12)25-18(22)13(19)5-7-20-11-24-17(21)14(20)3-2-4-16(19)20/h2-3,6,8,10,13-16H,4-5,7,9,11H2,1H3/t13-,14+,15?,16-,19+,20-/m0/s1

InChI Key

OVZMEMYVSDTLOA-XNCJAFBWSA-N

Isomeric SMILES

C[C@@]12CC(OC(=O)[C@@H]1CC[C@@]34[C@H]2CC=C[C@@H]3C(=O)OC4)C5=COC=C5

SMILES

CC12CC(OC(=O)C1CCC34C2CC=CC3C(=O)OC4)C5=COC=C5

Canonical SMILES

CC12CC(OC(=O)C1CCC34C2CC=CC3C(=O)OC4)C5=COC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Salviarin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione
Reactant of Route 2
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione
Reactant of Route 3
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione
Reactant of Route 4
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione
Reactant of Route 5
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione
Reactant of Route 6
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione

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